[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with various functional groups, including ethyl, fluoro, methyl, and propyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings are synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The ethyl, fluoro, methyl, and propyl groups are introduced through various substitution reactions. For example, the fluoro group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride.
Coupling Reactions: The two pyrazole rings are then coupled through a methylamine linker using a coupling reagent such as N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Sourcing: Obtaining high-purity hydrazine, 1,3-diketones, and other reagents.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, or covalent bonds, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but lacks the fluoro group.
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but lacks the methyl group on the second pyrazole ring.
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but lacks the propyl group on the second pyrazole ring.
Uniqueness
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both fluoro and propyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be exploited in various scientific and industrial applications.
Properties
CAS No. |
1856098-23-1 |
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Molecular Formula |
C15H24FN5 |
Molecular Weight |
293.38 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-(3-methyl-1-propylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C15H24FN5/c1-5-7-20-10-13(11(3)18-20)8-17-9-14-12(4)19-21(6-2)15(14)16/h10,17H,5-9H2,1-4H3 |
InChI Key |
VMZUPKZNRRVTOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=C(N(N=C2C)CC)F |
Origin of Product |
United States |
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